(Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride (Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride
Brand Name: Vulcanchem
CAS No.: 1133426-66-0
VCID: VC8049008
InChI: InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-1-3-6(4-2-5)15-8(10,11)12/h1-4,14H/b13-7+
SMILES: C1=CC(=CC=C1C(=NO)Cl)OC(F)(F)F
Molecular Formula: C8H5ClF3NO2
Molecular Weight: 239.58 g/mol

(Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride

CAS No.: 1133426-66-0

Cat. No.: VC8049008

Molecular Formula: C8H5ClF3NO2

Molecular Weight: 239.58 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride - 1133426-66-0

Specification

CAS No. 1133426-66-0
Molecular Formula C8H5ClF3NO2
Molecular Weight 239.58 g/mol
IUPAC Name (1E)-N-hydroxy-4-(trifluoromethoxy)benzenecarboximidoyl chloride
Standard InChI InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-1-3-6(4-2-5)15-8(10,11)12/h1-4,14H/b13-7+
Standard InChI Key ARLPSFJRXOQYDS-NTUHNPAUSA-N
Isomeric SMILES C1=CC(=CC=C1/C(=N\O)/Cl)OC(F)(F)F
SMILES C1=CC(=CC=C1C(=NO)Cl)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1C(=NO)Cl)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₈H₅ClF₃NO, with a molecular weight of 223.58 g/mol . Its IUPAC name, 1-(chloro(nitroso)methyl)-4-(trifluoromethyl)benzene, reflects the presence of a chlorinated imidoyl group (-N=CHCl) and a trifluoromethyl (-CF₃) substituent on the benzene ring . The Z-configuration denotes the spatial arrangement of the hydroxyl and chlorine groups relative to the imine bond .

Key structural attributes include:

  • Trifluoromethyl group: Enhances electronegativity and metabolic stability, common in agrochemicals and pharmaceuticals .

  • Imidoyl chloride moiety: A reactive intermediate in nucleophilic substitutions and cyclization reactions .

  • Hydroxylamine derivative: Imparts redox activity and ligand-binding potential .

Synthesis and Preparation

Mechanochemical Synthesis

A solvent-free mechanochemical approach using ball milling has been developed for analogous N-acyloxyimidoyl chlorides. Aldoximes react with sodium chloride (NaCl) and Oxone® (potassium peroxymonosulfate) under milling conditions to yield the target compound via α-chlorination . For example:

  • Reaction pathway:

    Aldoxime+NaCl+Oxoneball millingN-acyloxyimidoyl chloride\text{Aldoxime} + \text{NaCl} + \text{Oxone} \xrightarrow{\text{ball milling}} \text{N-acyloxyimidoyl chloride}

    Yields range from 37–81%, depending on substituents .

Liquid-Phase Synthesis

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight223.58 g/mol
Physical FormYellow solid
Storage Conditions2–8°C in vacuum
SolubilitySoluble in polar aprotic solvents (DMF, CH₃CN)
Thermal StabilityDecomposes above 180°C

The compound’s logP (3.08) and PSA (32.59 Ų) suggest moderate lipophilicity and surface polarity, influencing its pharmacokinetic profile .

Reactivity and Applications

Nucleophilic Substitutions

The imidoyl chloride group undergoes reactions with nucleophiles (e.g., amines, alcohols) to form imidates or amidines . For instance:

R-N=CHCl+R’OHR-N=CHOR’+HCl\text{R-N=CHCl} + \text{R'OH} \rightarrow \text{R-N=CHOR'} + \text{HCl}

This reactivity is exploited in synthesizing heterocycles like oxazoles and thiazoles .

Pharmaceutical Intermediates

The compound serves as a precursor in FXR (farnesoid X receptor) modulators and pesticides . Patents highlight its role in creating spirocyclic derivatives with antiviral and anticancer activity .

Mechanochemical Advantages

Ball milling enhances reaction efficiency by circumventing solvent use and enabling unique pathways. For example, N-hydroxyimidoyl chlorides generated via this method show higher purity than traditional pyrolysis .

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